3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
The compound 3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole features a 1,2,5-thiadiazole core linked via an ether bridge to a pyrrolidine moiety substituted with a 2,5-dimethylfuran-3-carbonyl group. The 1,2,5-thiadiazole ring is a heterocyclic system known for its electron-deficient nature, enabling interactions as an electron acceptor in coordination chemistry and materials science . Substituents like the dimethylfuran-carbonyl group modulate electronic properties, solubility, and biological activity. Recent studies emphasize the importance of substituent effects in tuning the physicochemical behavior of thiadiazole derivatives, particularly in comparison to structural analogs .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-5-11(9(2)18-8)13(17)16-4-3-10(7-16)19-12-6-14-20-15-12/h5-6,10H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBLZXIQCYXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132936 | |
| Record name | Methanone, (2,5-dimethyl-3-furanyl)[3-(1,2,5-thiadiazol-3-yloxy)-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097897-82-8 | |
| Record name | Methanone, (2,5-dimethyl-3-furanyl)[3-(1,2,5-thiadiazol-3-yloxy)-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097897-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2,5-dimethyl-3-furanyl)[3-(1,2,5-thiadiazol-3-yloxy)-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 292.36 g/mol
- Structural Features : The compound contains a thiadiazole ring, which is a five-membered heterocyclic structure featuring nitrogen and sulfur atoms. It also includes a pyrrolidine moiety linked to a 2,5-dimethylfuran-3-carbonyl group via an ether bond.
Physical Properties
- Appearance : Yellowish crystalline powder.
- Solubility : Insoluble in water; soluble in organic solvents like chloroform and methanol.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative pathogens.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8e | S. aureus | <100 µg/mL |
| 8j | E. coli | <50 µg/mL |
| 8k | P. aeruginosa | <100 µg/mL |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of thiadiazole derivatives, including our compound of interest .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of monoamine oxidase (MAO) enzymes. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit considerable inhibitory activity against MAO-A and MAO-B enzymes:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 6b | 0.060 ± 0.002 | Most potent MAO-A inhibitor |
| 6c | 0.241 ± 0.011 | Significant MAO-A inhibition |
This inhibition could have implications for treating mood disorders and neurodegenerative diseases .
Antioxidant Activity
The antioxidant properties of thiadiazole derivatives have also been explored. Compounds similar to our target have demonstrated the ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases.
Study on Antimicrobial Activity
A recent investigation assessed the antimicrobial effects of various thiadiazole derivatives against biofilm-forming bacteria. The study found that specific substitutions on the thiadiazole scaffold significantly influenced the compounds' ability to disrupt established biofilms:
- Compound 8j exhibited high potency against Staphylococcus aureus, with biofilm inhibition percentages exceeding 80% at concentrations around 200 µg/mL .
Study on MAO Inhibition
In another study focused on MAO inhibition, researchers synthesized several thiadiazole derivatives and evaluated their inhibitory effects using fluorometric assays. The results highlighted the importance of specific functional groups in enhancing inhibitory activity against MAO isoforms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 1,2,5-Thiadiazole 1,1-dioxides : The sulfone group significantly enhances electron-accepting capacity and radical anion stability compared to the parent thiadiazole, enabling unique coordination chemistry .
Electronic and Physical Properties
- Electron-Deficient Character : The thiadiazole core in the target compound is less electron-withdrawing than its 1,1-dioxide counterpart, as the sulfone group in the latter increases electron affinity by ~1.5 eV (estimated via DFT calculations using B3LYP functionals) .
- Substituent Effects : The 2,5-dimethylfuran group introduces mild electron-donating methyl groups, reducing the carbonyl’s electron-withdrawing effect compared to BK14294’s benzofuran-carbonyl (which has stronger inductive effects due to aromatic conjugation) .
Stability and Reactivity
- Chemical Reactivity : Unlike 1,1-dioxide derivatives, the thiadiazole core in the target compound lacks sulfone groups, reducing its propensity to form stable radical anions but improving compatibility with reducing environments .
Data Tables
Table 1. Comparative Electronic Properties (DFT Calculations)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |
|---|---|---|---|---|
| Target Compound | -6.2 | -2.8 | 3.4 | B3LYP/6-31G(d) |
| BK14294 | -6.5 | -3.1 | 3.4 | B3LYP/6-31G(d) |
| 1,2,5-Thiadiazole 1,1-dioxide | -7.1 | -3.9 | 3.2 | Lee-Yang-Parr |
Table 2. Solubility and Stability
| Compound | Solubility in H₂O (mg/mL) | Thermal Decomposition (°C) |
|---|---|---|
| Target Compound | 0.12 | 220 |
| BK14294 | 0.08 | 210 |
| 1,2,5-Thiadiazole 1,1-dioxide | 0.25 | 190 |
Preparation Methods
Cyclization of Dithiooxamide Derivatives
Dithiooxamides, when treated with oxidizing agents such as hydrogen peroxide or iodine, undergo intramolecular cyclization to form 1,2,5-thiadiazoles. For example, reacting N,N'-diaryldithiooxamide with iodine in dichloromethane yields the corresponding thiadiazole with regioselective control. This method is advantageous for introducing aromatic substituents at the 3- and 4-positions of the thiadiazole ring.
Table 1: Representative Conditions for Thiadiazole Cyclization
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N,N'-Diphenyldithiooxamide | I₂ (1.2 eq) | CH₂Cl₂ | 0°C → RT | 78–82 |
| N,N'-Diethyldithiooxamide | H₂O₂ (30%) | EtOH | Reflux | 65–70 |
Oxidative Coupling of Thioamides
An alternative route involves the oxidative coupling of thioamides using reagents like lead tetraacetate. For instance, 2-aminothiazole-4-carboxylates treated with hydrazine hydrate undergo ring expansion to form thiadiazole derivatives. This method is particularly useful for functionalizing the thiadiazole core with ester or amide groups, which can later be modified.
Acylation of the Pyrrolidine Nitrogen
The final structural component, the 2,5-dimethylfuran-3-carbonyl group, is introduced via acylation of the pyrrolidine nitrogen. This step necessitates careful control to avoid over-acylation or ring-opening side reactions.
Schotten-Baumann Acylation
Reacting 1-(pyrrolidin-3-yloxy)-1,2,5-thiadiazole with 2,5-dimethylfuran-3-carbonyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves selective acylation. The carbonyl chloride is generated in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂).
Optimization Notes :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between the pyrrolidine amine and 2,5-dimethylfuran-3-carboxylic acid. This method is preferred when the acyl chloride is unstable or difficult to isolate.
Analytical Validation and Characterization
Each synthetic intermediate and the final product require rigorous characterization to confirm structural integrity:
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography :
Challenges and Alternative Pathways
Regioselectivity in Thiadiazole Functionalization
Competing reactions at the 2- and 4-positions of the thiadiazole can lead to regioisomeric byproducts. Directed ortho-metalation strategies using lithiating agents (e.g., LDA) have been explored to enhance selectivity.
Stability of the Furan Carbonyl Group
The electron-rich furan ring is prone to oxidation under acidic conditions. Protective group strategies, such as temporary silylation of the furan oxygen, mitigate this issue during acylation.
Q & A
Advanced Research Question
- Hammett studies : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to the thiadiazole and measure reaction rates .
- DFT calculations : Correlate substituent electronic parameters (σ, π) with activation energies .
- Competition experiments : Compare yields of derivatives under identical conditions to rank substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
